![molecular formula C7H12N2O B1404308 (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one CAS No. 868552-08-3](/img/structure/B1404308.png)
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Overview
Description
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one, also known as 3AS-7AS-OH-PP, is a heterocyclic compound that contains both aromatic and aliphatic rings. It is a highly stable molecule with a broad range of applications in scientific research. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, and has been studied for its potential to act as a neurotransmitter modulator and for its effects on neuronal activity.
Scientific Research Applications
Antitumor and Anticancer Activity
Lastly, the antitumor and anticancer activities of pyrrolopyridines are significant. They work by inhibiting topoisomerase enzymes, which are essential for DNA replication in cancer cells. This property is being explored to develop new cancer therapies that could be more effective and have fewer side effects than current treatments.
Each of these applications represents a unique field of study where (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one and its derivatives could make a substantial impact. Ongoing research and clinical trials will further elucidate their potential and pave the way for new medical treatments .
properties
IUPAC Name |
(3aS,7aS)-1,2,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNMNJGBKPGDPH-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.